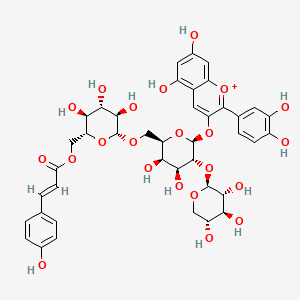![molecular formula C15H26N4O6 B12097800 Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)
Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-ALA-ALA-ALA-ALA-OME typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first alanine residue to a solid resin. Subsequent alanine residues are added sequentially using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride, and the methyl ester is formed at the C-terminus using methanol and hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for AC-ALA-ALA-ALA-ALA-OME are not widely documented, the general principles of large-scale peptide synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
AC-ALA-ALA-ALA-ALA-OME primarily undergoes hydrolysis reactions. Elastase, a serine protease, cleaves the methyl ester bond more rapidly than amide bonds, making it a useful substrate for studying esterolytic activity .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using elastase in aqueous buffer solutions at physiological pH and temperature.
Acetylation: Acetic anhydride in the presence of a base such as pyridine.
Esterification: Methanol and hydrochloric acid for forming the methyl ester.
Major Products
The primary product of enzymatic hydrolysis by elastase is the free acid form of the peptide, Acetyl-Alanine-Alanine-Alanine-Alanine .
Applications De Recherche Scientifique
AC-ALA-ALA-ALA-ALA-OME is widely used in scientific research for:
Enzyme Activity Studies: As a substrate for elastase, it helps in understanding the enzyme’s specificity and kinetics
Peptide Interaction Studies: Used to study peptide aggregation and self-assembly, which are relevant in understanding amyloid diseases.
Drug Development:
Mécanisme D'action
The primary mechanism of action for AC-ALA-ALA-ALA-ALA-OME involves its interaction with elastase. Elastase recognizes and binds to the peptide, cleaving the ester bond at the C-terminus. This reaction is facilitated by the enzyme’s active site, which accommodates the peptide substrate and catalyzes the hydrolysis reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-Alanine-Alanine-Alanine-Methyl Ester (AC-ALA-ALA-ALA-OME): Similar structure but with one less alanine residue.
Acetyl-Alanine-Alanine-Methyl Ester (AC-ALA-ALA-OME): Even shorter peptide chain.
Acetyl-Alanine-Alanine-Alanine-Alanine-Amide (AC-ALA-ALA-ALA-ALA-NH2): Similar peptide but with an amide group instead of a methyl ester
Uniqueness
AC-ALA-ALA-ALA-ALA-OME is unique due to its specific sequence of four alanine residues and the presence of both an acetyl group and a methyl ester. This structure makes it particularly suitable for studying the esterolytic activity of elastase, providing insights into enzyme-substrate interactions .
Propriétés
IUPAC Name |
methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDVLZJGHFRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)

![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)





![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)
